molecular formula C15H22ClNO3 B1424569 Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220031-85-5

Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424569
CAS No.: 1220031-85-5
M. Wt: 299.79 g/mol
InChI Key: JEVQSRJIFCBRAB-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a 2-(4-piperidinyl)ethoxy group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and research applications. Its molecular formula is C₁₅H₂₂ClNO₃, with a molecular weight of 299.79 g/mol (approximated from analogous structures in and ). The compound’s structure combines a piperidine moiety, a common pharmacophore in central nervous system (CNS) drugs, with a benzoate ester, which may influence metabolic stability and bioavailability.

Properties

IUPAC Name

methyl 3-(2-piperidin-4-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-3-2-4-14(11-13)19-10-7-12-5-8-16-9-6-12;/h2-4,11-12,16H,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVQSRJIFCBRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its chemical properties, mechanisms of action, and various biological applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Molecular Formula : C₁₆H₂₄ClN₃O₃
  • CAS Number : 1220032-41-6
  • Appearance : White to off-white powder, soluble in organic solvents.

The compound features a benzoate moiety linked to a piperidine group through an ethoxy chain. This structural arrangement is crucial for its biological activity, particularly its interactions with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Specifically, it is believed to interact with serotonin and dopamine receptors, which are critical in regulating mood, cognition, and pain perception.

Key Mechanisms:

  • Receptor Interaction : The piperidine component facilitates binding to various receptors, potentially influencing their activity.
  • Neurotransmitter Modulation : Studies indicate that the compound may enhance or inhibit neurotransmitter release, contributing to its analgesic and anti-inflammatory effects.

Analgesic and Anti-inflammatory Properties

Research has indicated that this compound exhibits significant analgesic and anti-inflammatory effects. In vitro studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies.

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • Pain Management Study : A study conducted on rodents showed that administration of this compound resulted in a significant reduction in pain behavior compared to control groups.
  • Neuroprotection Research : In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a protective effect on neuronal survival rates, indicating its potential role in therapeutic strategies for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(2-hydroxyethoxy)benzoateLacks piperidine groupLimited receptor interaction
Methyl 4-(2-piperidinyl)benzoateDifferent piperidine positionModerate analgesic effects
This compoundUnique structural arrangementSignificant analgesic and neuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride and related compounds:

Compound Name Substituent Position Ester/Acid Piperidine Substitution Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound (Target) 3-position Methyl ester 4-piperidinyl C₁₅H₂₂ClNO₃ 299.79 Research use; potential CNS activity (inferred from analogs)
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride () 4-position Methyl ester 4-piperidinyl C₁₅H₂₂ClNO₃ 299.79 Positional isomer; altered steric/electronic properties may affect receptor binding
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride () 2-position Ethyl ester 4-piperidinyl C₁₆H₂₄ClNO₃ 313.82 Ethyl ester increases lipophilicity; used in drug impurity analysis
4-(2-Piperidinoethoxy)benzoic acid hydrochloride () 4-position Carboxylic acid 1-piperidinyl (N-substituted) C₁₄H₂₀ClNO₃ 285.77 Acid form may alter pharmacokinetics (e.g., absorption, half-life)
Pitofenone HCl (Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate HCl, ) 2-position (benzoyl) Methyl ester 1-piperidinyl C₂₂H₂₆ClNO₄ 412.90 Approved spasmolytic agent; demonstrates clinical efficacy in gastrointestinal disorders
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate, ) 4-position Ethyl ester Isoxazole substituent C₂₁H₂₁NO₄ 351.40 Non-piperidine analog; isoxazole enhances hydrogen-bonding potential

Key Structural and Functional Insights

Substituent Position on Benzene Ring: The 3-position substitution in the target compound may confer distinct electronic and steric effects compared to 2- or 4-substituted analogs (e.g., ).

Ester vs. Acid Forms :

  • Methyl/ethyl esters (e.g., target compound, ) are typically more lipophilic than carboxylic acids (), influencing membrane permeability and metabolic stability. Hydrolysis of esters to acids in vivo can modulate activity duration .

Piperidine Substitution: 4-Piperidinyl (target compound) vs. 1-piperidinyl () alters the nitrogen’s spatial orientation, affecting interactions with receptors. Piperidine N-substitution (e.g., Pitofenone HCl, ) can enhance solubility via salt formation .

Biological Activity :

  • Piperidine-containing compounds often target CNS receptors (e.g., sigma, dopamine). The target compound’s lack of aromatic heterocycles (cf. I-6473’s isoxazole in ) may reduce off-target effects but limit hydrogen-bonding interactions .

Toxicity and Safety: Limited ecotoxicological data are available for most analogs (). Hydrochloride salts generally improve water solubility but may increase renal clearance rates compared to free bases .

Preparation Methods

Preparation of the Methyl 3-(2-haloethoxy)benzoate Intermediate

A common method involves halogenation of methyl 3-hydroxybenzoate derivatives to introduce a 2-haloethoxy side chain.

  • Halogenation Step:
    Methyl 3-hydroxybenzoate is reacted with 2-haloethanol derivatives (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to form methyl 3-(2-haloethoxy)benzoate.
  • Reaction Conditions:
    This reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone, using bases like potassium carbonate or sodium hydride to activate the phenolic hydroxyl group for nucleophilic substitution.
  • Temperature:
    Typically, the reaction is carried out at temperatures ranging from room temperature to reflux (~50-80°C), depending on the solvent system.

Nucleophilic Substitution with 4-Piperidine

  • Substitution Reaction:
    The methyl 3-(2-haloethoxy)benzoate intermediate undergoes nucleophilic substitution with 4-piperidine to form Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate.
  • Catalysts and Bases:
    The reaction is often performed in the presence of a base such as triethylamine or sodium carbonate to neutralize the generated acid and facilitate substitution.
  • Solvent:
    Common solvents include methylene chloride, acetonitrile, or ethanol.
  • Temperature:
    Reaction temperatures range from 0°C to reflux temperature of the solvent (~25-80°C).
  • Reaction Time:
    Typically, the reaction proceeds over several hours (4-24 hours) with stirring to ensure completion.

Formation of Hydrochloride Salt

  • Salt Formation:
    The free base Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate is converted to its hydrochloride salt by treatment with hydrochloric acid or HCl sources such as methanol-HCl, ethanol-HCl, or dry HCl gas.
  • Solvent:
    Alcoholic solvents like methanol or ethanol are preferred for salt formation to ensure good solubility and ease of isolation.
  • Conditions:
    The reaction is generally carried out at room temperature with stirring for 1-3 hours.
  • Isolation:
    The hydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Halogenation of methyl 3-hydroxybenzoate 2-chloroethanol, K2CO3, DMF 50-80°C 6-12 h 85-90 Formation of methyl 3-(2-chloroethoxy)benzoate
Nucleophilic substitution 4-piperidine, triethylamine, methylene chloride 25-60°C 8-24 h 75-85 Formation of methyl 3-[2-(4-piperidinyl)ethoxy]benzoate
Hydrochloride salt formation HCl in methanol or dry HCl gas Room temperature 1-3 h >90 Precipitation and isolation of hydrochloride salt
  • Dehydrating Agents and Coupling Reagents:
    While the direct nucleophilic substitution is standard, some patents and literature suggest using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or pivaloyl chloride to activate carboxylic acid derivatives for amide bond formation in related compounds, improving yield and purity.
  • Temperature Control:
    Maintaining reaction temperatures between 0°C and reflux ensures optimal reaction rates and minimizes side reactions.
  • Base Selection:
    Tertiary amines like triethylamine are preferred to avoid competing nucleophilic side reactions and to neutralize acid byproducts effectively.
  • Solvent Choice:
    Aprotic solvents such as methylene chloride or 1,4-dioxane are favored for their ability to dissolve reactants and facilitate nucleophilic substitution.
  • Salt Formation:
    Use of methanol-HCl or ethanol-HCl solutions for salt formation provides a mild and efficient method to obtain the hydrochloride salt with high purity.
  • Use of non-hazardous and environmentally friendly reagents is emphasized in improved processes to reduce toxic byproducts and simplify purification.
  • Avoidance of heavy metal catalysts or harsh dehydrating agents is recommended to ensure safer scale-up and lower environmental impact.

The preparation of Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves:

  • Synthesizing the methyl 3-(2-haloethoxy)benzoate intermediate via halogenation of methyl 3-hydroxybenzoate.
  • Performing nucleophilic substitution with 4-piperidine under basic conditions in an aprotic solvent.
  • Converting the free base into the hydrochloride salt using suitable HCl sources in alcoholic solvents.

Optimized reaction conditions, choice of reagents, and solvents are critical for achieving high yield, purity, and scalability. The use of environmentally benign reagents and mild conditions is preferred for industrial applicability.

Q & A

Q. What are the established synthetic routes for Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves three stages:

  • Esterification : React 3-hydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Ether formation : Couple the ester with 2-(4-piperidinyl)ethanol using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
  • Salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt . Optimization includes adjusting reaction time (6–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1.2 for ester:piperidinyl ethanol) to improve yields (reported 50–75% for analogs) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; retention time ~8.5 min (similar to Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate) .
  • NMR : Key signals include δ 7.4–7.6 ppm (aromatic protons), δ 3.8–4.2 ppm (ethoxy and piperidinyl CH₂), and δ 2.6–3.0 ppm (piperidinyl N–CH₂) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 310 (free base) and [M-Cl]⁺ at m/z 274 for the hydrochloride .

Q. What are the primary biological targets or mechanisms of action for this compound?

Structural analogs (e.g., Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate) inhibit esterases and interact with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation . Preliminary studies suggest modulation of serotonin or adrenergic receptors due to the piperidinyl-ethoxy motif .

Q. How should researchers handle solubility challenges in in vitro assays?

  • Use aqueous buffers (pH 4–6) with <5% DMSO for stock solutions.
  • For cell-based assays, pre-solubilize in warm (37°C) PBS or HBSS to prevent precipitation .

Advanced Research FAQs

Q. How can researchers address low synthetic yields in the ether coupling step?

Common issues include steric hindrance from the benzoate group. Solutions:

  • Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance nucleophilicity .
  • Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics, as demonstrated for piperidinyl-ethoxy analogs .
  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) to identify incomplete reactions .

Q. How to resolve contradictions in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature variations .
  • Compare with structural analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .
  • Validate target engagement via competitive binding assays (e.g., radioligand displacement for receptor studies) .

Q. What strategies improve selectivity for specific enzyme or receptor targets?

  • Structure-activity relationship (SAR) : Modify the benzoate substitution pattern (e.g., 3- vs. 4-position) to alter steric/electronic profiles .
  • Molecular docking : Model interactions with esterase active sites (e.g., human carboxylesterase 1) using software like AutoDock Vina .
  • Introduce bioisosteres (e.g., replacing piperidine with morpholine) to reduce off-target effects .

Q. What methodologies are recommended for studying metabolic stability?

  • Liver microsome assays : Incubate with human hepatocytes (1 mg/mL protein) and monitor degradation via LC-MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride
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Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

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